molecular formula C8H6ClN3 B11912637 2-Chloroquinoxalin-5-amine

2-Chloroquinoxalin-5-amine

Cat. No.: B11912637
M. Wt: 179.60 g/mol
InChI Key: ZASJOTKVALEIDV-UHFFFAOYSA-N
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Description

2-Chloroquinoxalin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H6ClN3. It is a derivative of quinoxaline, which is known for its versatile pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoxalin-5-amine typically involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by chlorination. One common method includes the condensation of o-phenylenediamine with glyoxal to form quinoxaline, which is then chlorinated using thionyl chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are explored to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroquinoxalin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloroquinoxalin-5-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: The compound has potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is utilized in the development of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 2-Chloroquinoxalin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact pathways depend on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: 2-Chloroquinoxalin-5-amine stands out due to its specific chlorine substitution, which imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

2-chloroquinoxalin-5-amine

InChI

InChI=1S/C8H6ClN3/c9-7-4-11-8-5(10)2-1-3-6(8)12-7/h1-4H,10H2

InChI Key

ZASJOTKVALEIDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(C=N2)Cl)N

Origin of Product

United States

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